5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Vue d'ensemble

Description

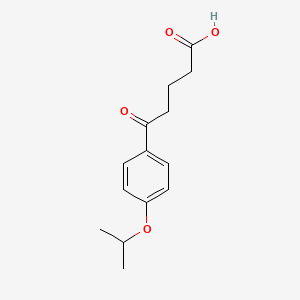

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a chemical compound with the molecular formula C14H18O4. It is known for its unique structure, which includes a valeric acid backbone with a 4-isopropoxyphenyl group and a ketone functional group. This compound is used in various scientific research fields due to its versatile properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde and valeric acid derivatives.

Condensation Reaction: The 4-isopropoxybenzaldehyde undergoes a condensation reaction with a valeric acid derivative in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-5-(4-isopropoxyphenyl)valeric acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) or halogenating agents (e.g., bromine or chlorine) under controlled temperatures.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Oxo-5-(4-isopropoxyphenyl)valeric acid has shown potential in various therapeutic areas, particularly due to its structural similarity to known pharmacological agents.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Case Study : A study demonstrated that a related compound inhibited the production of inflammatory mediators in human neutrophils, suggesting that this compound may have similar effects .

Antioxidant Activity

The compound's antioxidant properties are noteworthy. It has been suggested that it can scavenge free radicals, thereby reducing oxidative stress in cells.

- Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Bakuchiol | 6.1 | Inhibition of lipid peroxidation |

| Retinol | TBD | Antioxidant properties |

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.

- Case Study : Researchers synthesized a series of copolymers using this compound, which displayed improved tensile strength and thermal resistance compared to traditional polymers .

Cosmeceuticals

Given its potential biological activities, this compound is being investigated for use in cosmetic formulations aimed at skin health.

Skin Protection

Its antioxidant and anti-inflammatory properties make it a candidate for protecting skin against environmental stressors.

Mécanisme D'action

The mechanism of action of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The ketone and phenyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Oxo-5-(4-methoxyphenyl)valeric acid: Similar structure but with a methoxy group instead of an isopropoxy group.

5-Oxo-5-(4-ethoxyphenyl)valeric acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

5-Oxo-5-(4-propoxyphenyl)valeric acid: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the isopropoxy group imparts desired characteristics.

Activité Biologique

5-Oxo-5-(4-isopropoxyphenyl)valeric acid, with the CAS number 898791-85-0, is a synthetic compound known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and is characterized by the presence of a ketone functional group adjacent to a phenyl ring substituted with an isopropoxy group. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 288.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 898791-85-0 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

- Antioxidant Activity : The compound's structure suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems .

The mechanism of action primarily involves the inhibition of COX-2 activity. By binding to the active site of the enzyme, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammation. Additionally, its interactions with cellular signaling pathways may contribute to its observed biological effects.

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising candidate for further development as an antimicrobial agent.

Comparative Analysis

When compared to similar compounds such as 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, which also functions as an NSAID, this compound shows enhanced selectivity for COX-2 inhibition with potentially fewer gastrointestinal side effects .

Table 2: Comparison with Similar Compounds

| Compound | COX-2 Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 5-Oxo-5-(4-n-propoxyphenyl)valeric acid | Moderate | Low | Yes |

Propriétés

IUPAC Name |

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGMMNSIZRTKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645445 | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-85-0 | |

| Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.